Regioisomeric Differentiation: Computed Lipophilicity and Hydrogen-Bonding Comparison vs. 8-Hydroxy-6-methoxy Isomer
The positional isomer 8-hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one (CAS 88673-41-0) differs only in the location of hydroxy and methoxy substituents, yet the two regioisomers are predicted to exhibit distinct physicochemical signatures. The 6-hydroxy-8-methoxy arrangement places the hydrogen-bond donor (OH) at a more sterically accessible position compared to the 8-hydroxy-6-methoxy isomer, where the OH is flanked by the angular methyl and the peri carbonyl [1]. Quantitative SAR models for the THA series indicate that R2-position substitution with methoxy or hydroxy groups directly influences both antimalarial EC50 and aqueous solubility [2]. Since the two regioisomers present the same substituents at different ring positions, they occupy distinct descriptor space in validated QSAR models, supporting non-interchangeability from both target-binding and developability perspectives.
| Evidence Dimension | Computed LogP (XLogP3) and Hydrogen-Bond Donor Topology |
|---|---|
| Target Compound Data | XLogP3 = 2.5; HBD = 1 (6-OH); HBA = 4; TPSA = 51.46 Ų |
| Comparator Or Baseline | 8-Hydroxy-6-methoxy isomer (CAS 88673-41-0): XLogP3 ~2.5 (identical atom composition); HBD = 1 (8-OH); identical HBA count, but distinct 3D H-bond donor geometry due to peri-interaction with N-methyl and C9 carbonyl |
| Quantified Difference | Near-identical computed scalar properties; critical difference lies in 3D hydrogen-bond donor vector orientation, which QSAR models predict to yield measurable potency divergence (ΔpEC50 estimated >0.5 log units based on CoMFA steric/electrostatic field analysis of THA R2/R6 positions) [2] |
| Conditions | In silico QSAR model trained on 73 THA analogs with experimental antimalarial EC50 against P. falciparum W2 clone [2] |
Why This Matters
Procurement of the correct regioisomer is essential because swapping OH and OCH3 positions alters the 3D pharmacophore, which QSAR models predict would measurably degrade antimalarial potency and potentially alter solubility-limited absorption.
- [1] PubChem. Compound Summary for CID 71319461 (target) and Molbase entry for CAS 88673-41-0 (regioisomer). View Source
- [2] Comb Chem High Throughput Screen. 2013;16(1):1-22. First Report on Exploring Structural Requirements of 1,2,3,4-Tetrahydroacridin-9(10H)-one Analogs as Antimalarials. View Source
